molecular formula C6H11F3N2 B13201971 1-(Trifluoromethyl)-1,4-diazepane

1-(Trifluoromethyl)-1,4-diazepane

Cat. No.: B13201971
M. Wt: 168.16 g/mol
InChI Key: DYMVMMYIRKOZRT-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1,4-diazepane is an organic compound characterized by the presence of a trifluoromethyl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1,4-diazepane typically involves the introduction of the trifluoromethyl group into the diazepane ring. One common method is the reaction of diazepane with trifluoromethylating agents under controlled conditions. For example, the use of trifluoromethyl iodide in the presence of a base can facilitate the substitution reaction to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized diazepane derivatives .

Scientific Research Applications

1-(Trifluoromethyl)-1,4-diazepane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-1,4-diazepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)-1,4-diazepane stands out due to its unique combination of a diazepane ring and a trifluoromethyl group. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness .

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(trifluoromethyl)-1,4-diazepane

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)11-4-1-2-10-3-5-11/h10H,1-5H2

InChI Key

DYMVMMYIRKOZRT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(F)(F)F

Origin of Product

United States

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